molecular formula C10H7BrO3 B1428629 Methyl 6-bromo-1-benzofuran-2-carboxylate CAS No. 425675-94-1

Methyl 6-bromo-1-benzofuran-2-carboxylate

Cat. No.: B1428629
CAS No.: 425675-94-1
M. Wt: 255.06 g/mol
InChI Key: SWFWGZFCUROKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-1-benzofuran-2-carboxylate is an organic compound with the molecular formula C10H7BrO3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-1-benzofuran-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl benzofuran-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under reflux conditions in an appropriate solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and ester group play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-1-benzofuran-2-carboxylate
  • Methyl 6-fluoro-1-benzofuran-2-carboxylate
  • Methyl 6-iodo-1-benzofuran-2-carboxylate

Uniqueness

Methyl 6-bromo-1-benzofuran-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

methyl 6-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFWGZFCUROKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1-benzofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-1-benzofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-1-benzofuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-1-benzofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromo-1-benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.